

A Comparative Guide to Boc-Lisdexamfetamine as a Certified Reference Material

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Compound of Interest

Compound Name: *Boc-Lisdexamfetamine*

Cat. No.: *B13860888*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of **Boc-Lisdexamfetamine** as a Certified Reference Material (CRM) against the established CRM, Lisdexamfetamine Dimesylate. The information presented is intended to assist researchers, scientists, and drug development professionals in the selection and application of the most appropriate reference material for their analytical needs.

Introduction

Boc-Lisdexamfetamine is a key intermediate in the synthesis of Lisdexamfetamine, a prodrug of dextroamphetamine used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). As a certified reference material, **Boc-Lisdexamfetamine** serves as a critical tool for ensuring the accuracy and reliability of analytical methods used in pharmaceutical quality control and research. This guide offers a detailed comparison of **Boc-Lisdexamfetamine** with Lisdexamfetamine Dimesylate, another widely used certified reference material.

Product Comparison

The selection of an appropriate certified reference material is paramount for achieving accurate and reproducible analytical results. This section provides a comparative overview of the key specifications for **Boc-Lisdexamfetamine** and Lisdexamfetamine Dimesylate CRMs.

Property	Boc-Lisdexamfetamine CRM	Lisdexamfetamine Dimesylate CRM
Chemical Formula	C ₂₀ H ₃₃ N ₃ O ₃	C ₁₅ H ₂₅ N ₃ O · 2(CH ₄ SO ₃)
Molecular Weight	363.5 g/mol [1]	455.59 g/mol [2][3][4]
Purity (Typical)	≥98%	>95% (HPLC)[2]
Physical Form	Solid	Solid / Solution in Methanol[2][3]
Storage Conditions	-20°C	-20°C[4]
Solubility	Soluble in organic solvents	Soluble in Methanol[2][3]

Experimental Data and Analysis

The validation of a certified reference material involves rigorous testing to establish its identity, purity, and stability. The following sections detail the experimental protocols and present comparative data for **Boc-Lisdexamfetamine** and Lisdexamfetamine Dimesylate.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **Boc-Lisdexamfetamine** and Lisdexamfetamine Dimesylate CRMs and to identify and quantify any impurities.

Methodology:

A gradient reversed-phase HPLC method is employed for the analysis.

- Instrumentation: HPLC system with a UV detector.
- Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.

- Gradient Program: A time-based gradient from 5% to 95% Mobile Phase B.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1 mg/mL.

Results:

Analyte	Purity (%)	Major Impurities Detected
Boc-Lisdexamfetamine	≥98%	Unreacted starting materials, diastereomers
Lisdexamfetamine Dimesylate	>95% ^[2]	Amphetamine, L-lysine, various process-related impurities ^[5]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Boc-Lisdexamfetamine** and Lisdexamfetamine Dimesylate.

Methodology:

¹H and ¹³C NMR spectra are acquired to provide detailed structural information.

- Instrumentation: 400 MHz NMR Spectrometer.
- Solvent: Deuterated Chloroform (CDCl₃) for **Boc-Lisdexamfetamine**; Deuterated Methanol (CD₃OD) for Lisdexamfetamine Dimesylate.
- Sample Concentration: Approximately 10 mg/mL.

- Data Acquisition: Standard pulse programs for ^1H and ^{13}C NMR.

Results:

The NMR spectra for both compounds are consistent with their respective chemical structures. Key chemical shifts and coupling constants are verified against established literature values and theoretical predictions. For Lisdexamfetamine Dimesylate, NMR is also a powerful tool for identifying and characterizing degradation products, such as its diastereoisomers, which can form under stress conditions like acid or alkaline hydrolysis.^[1]

Stability Assessment

Objective: To evaluate the stability of the certified reference materials under various stress conditions.

Methodology:

Forced degradation studies are performed to assess the stability of the compounds.

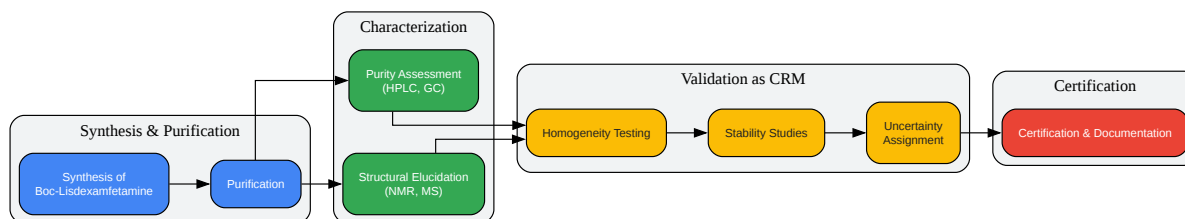
- Conditions: Samples are subjected to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H_2O_2), thermal (80°C), and photolytic (UV light) stress for a defined period.
- Analysis: The stressed samples are analyzed by HPLC to determine the extent of degradation and to identify any degradation products.

Results:

A study on Lisdexamfetamine Dimesylate showed that it undergoes degradation under acidic and alkaline hydrolysis, leading to the formation of a diastereoisomer.^[1] **Boc-Lisdexamfetamine**, as a protected intermediate, is expected to be more stable under certain conditions but susceptible to deprotection under strong acidic conditions.

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for the validation of a certified reference material.

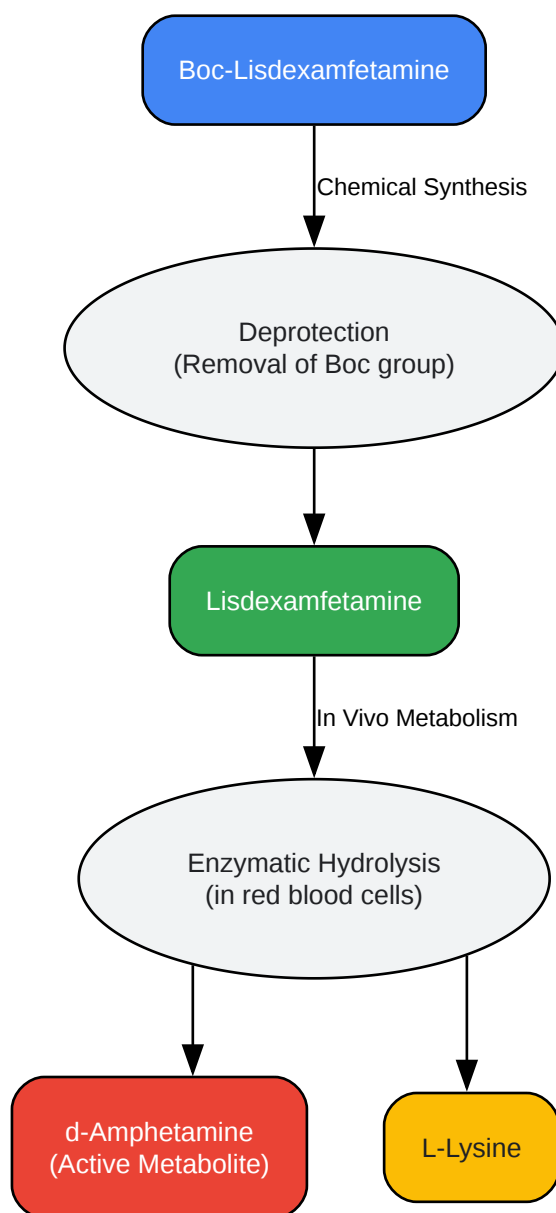


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Caption: Workflow for the validation of a certified reference material.

Relationship Between Boc-Lisdexamfetamine and Lisdexamfetamine

The diagram below illustrates the chemical relationship between **Boc-Lisdexamfetamine**, Lisdexamfetamine, and its active metabolite, d-amphetamine.



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Caption: Chemical relationship and metabolic pathway.

Conclusion

Boc-Lisdexamfetamine serves as a crucial certified reference material for the accurate analysis of Lisdexamfetamine and its related compounds. Its high purity and well-characterized nature make it an excellent choice for method development, validation, and routine quality control. While Lisdexamfetamine Dimesylate is the established CRM for the final drug substance, **Boc-Lisdexamfetamine** is indispensable for monitoring the synthetic process and

controlling impurities at the intermediate stage. The selection between these CRMs will depend on the specific analytical objective. For analysis of the active pharmaceutical ingredient, Lisdexamfetamine Dimesylate is the appropriate choice. For process control and impurity profiling during synthesis, **Boc-Lisdexamfetamine** is the recommended certified reference material.

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